molecular formula C12H10N4OS4 B4741623 N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

Cat. No. B4741623
M. Wt: 354.5 g/mol
InChI Key: VXNGKEJJVCODCU-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a compound of interest due to its structural complexity and potential for various chemical and physical properties. It belongs to a class of compounds that often exhibit significant biological activities, making them valuable for further research and application in different fields excluding drug development.

Synthesis Analysis

The synthesis of related N-(benzothiazol-2-yl)acetamide derivatives involves condensation reactions, typically promoted by carbodiimide condensation catalysis, which offers a convenient and fast method for preparing such compounds. These synthesis processes are characterized by their efficiency and the ability to produce derivatives with diverse structural features, as demonstrated by Yu et al. (2014) and Wang et al. (2010) (Yu et al., 2014), (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been examined through various analytical techniques. Crystallographic studies have shown that these molecules can form specific orientations and assemblies, influenced by their substituents and the nature of their intermolecular interactions, as observed by Ismailova et al. (2014) and Balijapalli et al. (2017) (Ismailova et al., 2014), (Balijapalli et al., 2017).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives involves reactions that highlight their reactivity and potential for further functionalization. Studies have explored various reactions, including those forming amide bonds and interactions leading to the creation of novel derivatives with potential biological activities (K. Sunder & Jayapal Maleraju, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of related compounds have been examined to understand their behavior in different environments and conditions. These studies provide insights into how the structure influences physical properties and how modifications can alter these characteristics for specific applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are crucial for understanding the behavior of these compounds under various chemical conditions. Duran and Canbaz (2013) provided an in-depth analysis of the acidity constants of similar acetamide derivatives, highlighting the influence of structural elements on their chemical properties (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the target they interact with. Some benzothiazole derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzothiazoles continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new benzothiazole-based drugs .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS4/c1-18-11-15-12(21-16-11)19-6-9(17)14-10-13-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNGKEJJVCODCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
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N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

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